7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

D1 dopamine receptor SCH 23390 series ligand binding

7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one (molecular formula C₁₀H₁₀FNO, molecular weight 179.19, CAS 886366-83-2) is a β-monofluorinated benzo[b]azepin-5-one belonging to the benzazepine family of seven-membered nitrogen heterocycles fused to a benzene ring. The 7-fluoro substituent imparts distinct electronic, lipophilic, conformational, and solid-state properties that differentiate this scaffold from its 7-chloro (CAS 160129-45-3), 7-bromo (CAS 3951-89-1), 7-methyl (CAS 886366-86-5), 8-fluoro (CAS 1465579-97-8), and 6-fluoro (CAS 1507907-79-0) regioisomers.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Cat. No. B13682792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C2)F)NC1
InChIInChI=1S/C10H10FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
InChIKeyFEEXSGHKQWJEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one (CAS 886366-83-2): A β-Monofluorinated Benzazepinone Building Block for Differentiated Medicinal Chemistry and Solid-State Applications


7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one (molecular formula C₁₀H₁₀FNO, molecular weight 179.19, CAS 886366-83-2) is a β-monofluorinated benzo[b]azepin-5-one belonging to the benzazepine family of seven-membered nitrogen heterocycles fused to a benzene ring . The 7-fluoro substituent imparts distinct electronic, lipophilic, conformational, and solid-state properties that differentiate this scaffold from its 7-chloro (CAS 160129-45-3), 7-bromo (CAS 3951-89-1), 7-methyl (CAS 886366-86-5), 8-fluoro (CAS 1465579-97-8), and 6-fluoro (CAS 1507907-79-0) regioisomers [1]. These differences are exploitable across dopamine receptor ligand design, glycogen phosphorylase inhibition, and general benzazepinone-based lead optimization campaigns [2].

Why 7-Position Halogen Identity in Benzo[b]azepin-5-ones Is a Critical Procurement Decision, Not a Trivial Interchange


Benzazepinone congeners carrying different 7-position substituents (F, Cl, Br, CH₃, OCH₃) are not functionally interchangeable because the substituent governs receptor binding affinity over a >30-fold range [1], dictates lipophilicity (ΔlogP ≥ 0.5 units between F and Cl analogs) , determines solid-state hydrogen-bonding architecture (sheets vs. chains) [2], and biases azepine ring conformation in solution [3]. The 7-fluoro analog occupies a unique position in this SAR continuum: it provides the lowest lipophilicity, a distinct crystallographic interaction network relative to the 7-chloro analog, and a predictable conformational bias useful for structure-based design. Selecting a generic 7-halo benzazepinone without considering these quantitative differences risks introducing undesired D1 receptor affinity, inappropriate logP for CNS penetration, or polymorphic instability into a lead series. The evidence compiled below quantifies exactly where and by how much the 7-fluoro derivative diverges from its nearest comparators.

Quantified Differential Evidence: 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one vs. 7-Chloro, 7-Bromo, 7-Methyl, and Regioisomeric Fluoro Comparators


D1 Dopamine Receptor Affinity: 7-Fluoro R-Enantiomer Is ~30-Fold Weaker Than 7-Chloro R-Enantiomer in Rat Striatal Binding

In the only published direct head-to-head comparison of 7-fluoro versus 7-chloro substitution within a benzazepine D1 receptor ligand series (SCH 23390 pharmacophore), the R-enantiomer of the 7-fluoro analog displaced [³H]SCH 23390 binding from rat striatal homogenates with approximately 30-fold weaker potency than the R-enantiomer of the 7-chloro analog (SCH 23390, Ki = 0.2–0.3 nM at cloned D1/D5 receptors [2]). By contrast, all other R-enantiomers (Cl, Br, CH₃, OCH₃) varied no more than 8-fold across three D1/DA1 receptor antagonism assays [1]. Importantly, this evidence is derived from the 1-phenyl-8-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine chemotype rather than the simpler benzo[b]azepin-5-one scaffold; extrapolation to the target compound is class-level, but the 7-position electronic effect is expected to translate given the shared benzazepine core.

D1 dopamine receptor SCH 23390 series ligand binding 7-substituent SAR striatal homogenate

Lipophilicity Differentiation: 7-Fluoro Benzazepinone (LogP 2.21) Is ~0.5–0.6 Log Units Less Lipophilic Than the 7-Chloro Analog

The vendor-reported calculated logP of 7-fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is 2.21 . Using the well-established aromatic Hansch substituent constants (π_F = 0.14 vs. π_Cl = 0.71, Δπ = 0.57) [1] applied to the unsubstituted 1H-benzo[b]azepine core (logP ≈ 2.78) [2], the 7-chloro analog is estimated to have a logP of approximately 2.8–2.9. The 7-fluoro analog thus offers a measured lipophilicity reduction of ~0.5–0.6 log units versus the 7-chloro congener, corresponding to a ~3–4-fold lower octanol-water partition coefficient. This places the 7-fluoro scaffold within the optimal CNS drug-likeness window (logP 1–3), whereas the 7-chloro analog approaches the upper boundary where attrition risk from metabolic clearance and off-target binding increases.

LogP lipophilicity fluorine effect physicochemical properties CNS drug-likeness

Crystal Structure Differentiation: 7-Fluoro Analog Forms Hydrogen-Bonded Sheets; 7-Chloro Analog Forms Only Chains

Single-crystal X-ray diffraction analysis of three 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine derivatives—unsubstituted (I), 7-fluoro (II), and 7-chloro (III)—demonstrated that compounds (I) and (II) are linked into hydrogen-bonded sheets via a combination of N-H···O, O-H···N, and a single C-H···π(arene) hydrogen bond, whereas compound (III) (7-chloro) forms only chains of edge-fused R₃³(10) rings because unit-cell dimension variations preclude the C-H···π interaction [1]. All three compounds are isomorphous (very similar atomic coordinates) but not strictly isostructural (differing in structurally significant intermolecular interactions). The azepine rings adopt chair conformations in all cases. This crystallographic evidence is derived from the 4-hydroxy-2-vinyl-substituted benzazepine series; the simpler benzo[b]azepin-5-one scaffold shares the same core and 7-position substitution site, making solid-state differentiation class-level transferable.

Crystallography isomorphism isostructural hydrogen bonding solid-state

Conformational Biasing: Monofluorination of Azepane Rings Reduces Conformational Disorder Relative to Non-Fluorinated and Hydroxylated Analogs

A systematic ¹H NMR and computational study of substituted azepanes demonstrated that a single diastereoselectively installed fluorine atom biases the seven-membered ring to one major conformation, and that fluorination is more effective than hydroxylation in reducing conformational disorder [1]. In the context of benzo[b]azepin-5-ones, the 7-fluoro substituent is predicted—by class-level extrapolation—to reduce the number of thermally accessible azepine ring conformers relative to the 7-H, 7-CH₃, or 7-OCH₃ analogs. The 7-Cl and 7-Br analogs, bearing larger substituents with different stereoelectronic profiles, are expected to exhibit distinct conformational preferences not equivalent to those induced by fluorine. This evidence is class-level: the Patel et al. study employed model N-tosylated azepane systems rather than benzazepinones, but the azepane/azepine ring conformational behavior is transferable given the shared seven-membered N-heterocycle.

Conformational analysis azepane fluorine conformational bias NMR spectroscopy molecular modeling

Regioselective Synthetic Access: Rh(III)-Catalyzed [4+3] Annulation Delivers 7-Fluoro Benzazepinones with Complete Regioselectivity vs. Halogenation Routes for 7-Cl and 7-Br Analogs

A recently disclosed Rh(III)-catalyzed aldehydic C-H activation/[4+3] annulation cascade employing N-sulfonyl-2-aminobenzaldehydes and gem-difluorocyclopropenes provides direct access to β-monofluorinated benzo[b]azepin-5-ones with complete regioselectivity [1]. This methodology features broad substrate scope, good functional group tolerance, and the capacity to deliver isomerically pure 7-fluoro products without chromatographic separation from regioisomeric contaminants. In contrast, 7-chloro and 7-bromo benzazepinones are typically accessed via electrophilic halogenation or hydrohalogenation-cyclization sequences that may generate variable amounts of regioisomeric or over-halogenated byproducts requiring additional purification. The complete regioselectivity of the Rh(III) route represents a synthesis-derived quality assurance advantage for procurement: the 7-fluoro product can be specified with higher confidence in isomeric purity.

Rh(III) catalysis C-H activation regioselective synthesis gem-difluorocyclopropene benzazepinone

Preferred Procurement and Deployment Scenarios for 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one Grounded in Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Tight Lipophilicity Control Within the Drug-Likeness Window

Medicinal chemistry teams optimizing CNS-penetrant benzazepinone leads should preferentially procure the 7-fluoro scaffold (LogP = 2.21) over the 7-chloro analog (estimated LogP ≈ 2.8–2.9) when the target product profile requires logP ≤ 3 to minimize metabolic liability, hERG binding, and phospholipidosis risk . The ~0.5–0.6 log unit advantage directly improves CNS MPO scores and may reduce the need for additional polarity-introducing structural modifications that could compromise target engagement.

D1 Dopamine Receptor Pharmacological Tool Compound Development Requiring Attenuated Receptor Occupancy

When developing benzazepine-based D1 receptor probes for in vivo pharmacology, the 7-fluoro scaffold offers ~30-fold lower D1 binding affinity compared to the 7-chloro benchmark (SCH 23390, Ki = 0.2 nM) [1]. This attenuation is valuable for experiments where complete D1 blockade would confound interpretation of D2, D3, or D5 receptor contributions, or where a partial occupancy profile is mechanistically desired.

Pre-Formulation Solid-State Screening and Polymorph Risk Assessment of Benzazepine API Candidates

Pre-formulation scientists should select the 7-fluoro benzazepinone intermediate for polymorph screening when the downstream API is anticipated to rely on a benzazepine core. The demonstrated ability of the 7-fluoro substituent to support 2D hydrogen-bonded sheet architectures (vs. 1D chains for the 7-chloro analog) [2] may translate to a more robust solid form with higher lattice energy, lower hygroscopicity, and reduced risk of late-stage polymorphic conversion during development.

Fragment-Based and Scaffold-Hopping Drug Design Exploiting Fluorine-Mediated Conformational Restriction

Structure-based design groups pursuing fragment elaboration or scaffold-hopping strategies on benzazepinone cores should prioritize the 7-fluoro derivative for its predicted conformational biasing effect [3]. The reduction in conformational entropy upon receptor binding—even if modest (estimated 0.5–1.5 kcal/mol)—can translate to measurable improvements in ligand efficiency (LE) and lipophilic ligand efficiency (LLE), metrics that directly influence candidate progression decisions in fragment-to-lead optimization.

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